molecular formula C18H18N2O3 B353056 N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851989-34-9

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B353056
CAS No.: 851989-34-9
M. Wt: 310.3g/mol
InChI Key: AFFHWCPKEAXMLA-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Taxonomy

This compound belongs to the class of heterocyclic amides, specifically categorized as a benzoxazolone derivative with an extended aliphatic amide chain. The compound's systematic classification places it within the broader family of nitrogen-oxygen containing heterocycles, where the benzoxazole ring system represents a fusion of benzene and oxazole rings. The molecular architecture consists of three distinct structural domains: the benzoxazolone core, the propionamide linker, and the 2,4-dimethylphenyl terminus, each contributing unique physicochemical properties to the overall molecular behavior.

The benzoxazole heterocycle, characterized by the molecular formula C₇H₅NO, forms the foundation of this compound's structure. This aromatic heterobicyclic system demonstrates remarkable stability due to its aromatic character while maintaining reactive sites that allow for functionalization. The incorporation of the carbonyl group at position 2 of the benzoxazole ring creates the benzoxazolone motif, which significantly alters the electronic distribution and hydrogen bonding capabilities compared to the parent benzoxazole structure.

The propionamide linker connecting the benzoxazolone core to the substituted aniline represents a critical structural feature that influences the compound's conformational flexibility and binding interactions. This three-carbon chain provides sufficient spatial separation between the heterocyclic and aromatic domains while maintaining the necessary geometric constraints for specific molecular recognition events. The amide functionality within this linker contributes both hydrogen bond donor and acceptor capabilities, enhancing the compound's potential for biological target engagement.

The 2,4-dimethylphenyl substituent introduces specific steric and electronic effects that differentiate this compound from other benzoxazolone derivatives. The methyl groups at positions 2 and 4 of the phenyl ring create distinct substitution patterns that influence molecular conformation, lipophilicity, and potential binding interactions. This substitution pattern is particularly significant in medicinal chemistry, as it can modulate both pharmacokinetic properties and target selectivity compared to unsubstituted or differently substituted analogs.

Historical Context in Heterocyclic Chemistry Research

The development of benzoxazole chemistry traces its origins to the nineteenth century, when heterocyclic chemistry emerged as a distinct discipline within organic chemistry. The systematic exploration of benzoxazole derivatives gained momentum throughout the twentieth century, driven by the recognition of their unique electronic properties and potential applications in various fields. The specific structural motif represented by this compound reflects decades of refinement in heterocyclic design principles and structure-activity relationship studies.

Benzoxazole derivatives have historically occupied a prominent position in pharmaceutical research due to their favorable drug-like properties and diverse biological activities. The benzoxazole heterocycle itself demonstrates remarkable versatility, serving as a scaffold for compounds with applications ranging from optical brighteners in industrial applications to sophisticated pharmaceutical agents targeting specific biological pathways. The evolution of benzoxazolone chemistry specifically has been driven by the recognition that the carbonyl group at position 2 provides unique opportunities for hydrogen bonding and molecular recognition.

The development of amide-linked benzoxazolone derivatives represents a more recent advancement in heterocyclic chemistry, reflecting the growing sophistication of medicinal chemistry approaches. The incorporation of amide linkers allows for the creation of extended molecular architectures that can engage multiple binding sites within biological targets while maintaining favorable pharmacokinetic properties. This approach has proven particularly valuable in the design of compounds with improved selectivity and reduced off-target effects.

Research into substituted aniline derivatives of benzoxazolones has revealed the importance of precise substituent positioning in determining biological activity. The 2,4-dimethyl substitution pattern specifically has emerged from systematic structure-activity relationship studies that identified optimal combinations of steric and electronic effects. Historical investigations into related compounds have demonstrated that even minor modifications in substituent positioning can result in dramatic changes in biological activity, highlighting the precision required in heterocyclic drug design.

Significance in Modern Medicinal Chemistry

The significance of this compound in contemporary medicinal chemistry stems from its embodiment of several key design principles that define modern drug discovery efforts. The compound represents an example of privileged scaffold utilization, where the benzoxazole core provides a versatile platform for biological target engagement while allowing for systematic structural modification to optimize pharmacological properties. Recent comprehensive reviews have highlighted benzoxazole derivatives as among the most widely exploited heterocycles in drug discovery, demonstrating broad ranges of biological activities including antiproliferative, brain-penetrant, and anti-inflammatory properties.

The molecular architecture of this compound exemplifies the principle of molecular hybridization, where distinct pharmacophoric elements are combined to create molecules with enhanced or novel biological activities. The benzoxazolone core contributes specific electronic and hydrogen bonding characteristics, while the substituted aniline moiety provides complementary binding interactions and influences overall molecular properties. This hybridization approach has become increasingly important in modern medicinal chemistry as researchers seek to develop compounds with improved efficacy and selectivity profiles.

Contemporary research has demonstrated that benzoxazolone derivatives, particularly those with modifications at the 3-position, exhibit remarkable biological diversity. Studies investigating 2-(3H)-benzoxazolone derivatives have revealed compounds with analgesic, anti-inflammatory, antimicrobial, antifungal, and antioxidant activities. The specific structural features present in this compound position it within this active chemical space, suggesting potential for therapeutic applications across multiple disease areas.

The compound's design reflects modern understanding of structure-activity relationships in heterocyclic chemistry, where systematic modifications of core scaffolds enable the optimization of multiple molecular properties simultaneously. The propionamide linker length and the specific 2,4-dimethyl substitution pattern represent design choices informed by extensive medicinal chemistry research into related compounds. These structural elements contribute to the compound's potential for favorable pharmacokinetic properties while maintaining the biological activity associated with the benzoxazolone scaffold.

Recent developments in benzoxazole chemistry have emphasized the importance of substituent effects in determining biological activity and selectivity. Research investigating benzoxazole amide derivatives has revealed that specific substitution patterns can dramatically influence activity against various biological targets, including parasitic organisms and cancer cell lines. The structural features present in this compound align with design principles identified in these studies, suggesting potential for therapeutic applications in areas such as infectious disease and oncology.

Structural Component Molecular Function Medicinal Chemistry Significance
Benzoxazolone Core Hydrogen bonding, aromatic interactions Privileged scaffold for target engagement
Propionamide Linker Conformational flexibility, additional hydrogen bonding Optimal spacer length for biological activity
2,4-Dimethylphenyl Group Steric effects, lipophilicity modulation Enhanced selectivity and pharmacokinetic properties

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-7-8-14(13(2)11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFHWCPKEAXMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the benzoxazole family, characterized by a benzene ring fused with an oxazole ring. The synthesis typically involves the condensation of 2-aminophenol with carboxylic acid derivatives under dehydrating conditions. Common methods include:

  • Dehydrating Agents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Final Reaction : The intermediate is reacted with isopropylamine to yield the target compound.

The biological activity of this compound is attributed to its interaction with various molecular targets. The benzoxazole moiety can potentially inhibit specific enzymes or modulate receptor activity, influencing cellular pathways such as signal transduction and gene expression.

Pharmacological Properties

The compound has been investigated for various pharmacological properties:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anti-inflammatory Effects : May inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.

Summary of Biological Activities

Activity Type Reference
AntimicrobialBacterial Inhibition
Anti-inflammatoryCytokine Modulation
AnticancerCytotoxicity

Comparative Analysis with Similar Compounds

Compound Activity Type Mechanism
3-(2-oxo-1,3-benzoxazol-3-yl)propanamideAntimicrobialEnzyme inhibition
N-(1-naphthyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamideAnticancerApoptosis induction
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamideAnti-inflammatoryCytokine inhibition

Case Studies

  • Antimicrobial Study : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Research : In vitro assays indicated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential in treating inflammatory diseases.
  • Cytotoxicity Assays : Testing on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, making it a candidate for further anticancer drug development.

Comparison with Similar Compounds

Benzoxazolone vs. Benzothiazole Derivatives

Substituent Effects on Bioactivity

  • Fluorine and Amino Groups: In , the 4-fluoro-3-aminophenyl group combines electronegativity and hydrogen-bond donor capacity, which could enhance target affinity compared to the target’s methyl-dominated substitution .

Preparation Methods

Preparation of 3-(2-Oxo-1,3-Benzoxazol-3(2H)-yl)Propanoic Acid

The benzoxazolone core is synthesized via cyclization of 2-hydroxybenzamide derivatives. Reacting 2-hydroxybenzamide with succinic anhydride in tetrahydrofuran (THF) at 0–5°C forms 2-(3-carboxypropanamido)phenol, which undergoes cyclization using triphosgene in dichloromethane (DCM) to yield 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. The reaction proceeds via intramolecular esterification, with the carbonyl group of the anhydride facilitating ring closure.

Key Conditions :

  • Temperature: 0–5°C (anhydride addition), 25°C (cyclization)

  • Catalyst: Triethylamine (1.2 equiv)

  • Yield: 70–75%

Activation and Coupling with 2,4-Dimethylaniline

The propanoic acid intermediate is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2,4-dimethylaniline in dimethylformamide (DMF) at 50°C. Sodium carbonate (2.5 equiv) neutralizes HCl byproducts, driving the reaction to completion.

Reaction Mechanism :

3-(2-Oxo-benzoxazol-3-yl)propanoic acid+SOCl2Acyl chlorideNa2CO32,4-DimethylanilineN-(2,4-Dimethylphenyl)propanamide\text{3-(2-Oxo-benzoxazol-3-yl)propanoic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} \xrightarrow[\text{Na}2\text{CO}_3]{\text{2,4-Dimethylaniline}} \text{N-(2,4-Dimethylphenyl)propanamide}

Optimization Insight :

  • Excess amine (1.5 equiv) improves yield to 80–85%.

  • DMF enhances solubility of aromatic amines compared to acetone.

Synthetic Route 2: Nucleophilic Substitution of Halogenated Propanamide

Synthesis of 3-Chloro-N-(2,4-Dimethylphenyl)Propanamide

3-Chloropropanoyl chloride reacts with 2,4-dimethylaniline in acetone at −10°C, yielding 3-chloro-N-(2,4-dimethylphenyl)propanamide. Diisopropylamine acts as a base, sequestering HCl and preventing side reactions.

Key Data :

  • Yield: 88–92%

  • Purity: >99% (HPLC)

Reaction with Benzoxazolone Sodium Salt

The sodium salt of benzoxazolone is prepared by treating 2-hydroxybenzamide with sodium hydride (NaH) in THF. Subsequent nucleophilic substitution with 3-chloro-N-(2,4-dimethylphenyl)propanamide at 60°C affords the target compound.

Critical Parameters :

  • Temperature: 60°C (prevents ring degradation)

  • Solvent: THF (ensures sodium salt solubility)

  • Yield: 65–70%

Synthetic Route 3: One-Pot Cyclization and Amidation

Reaction Conditions and Mechanism

A one-pot method combines 2-hydroxybenzamide, 3-bromopropanoyl chloride, and 2,4-dimethylaniline in acetonitrile. Potassium carbonate (3.0 equiv) facilitates simultaneous cyclization and amidation at 80°C.

Advantages :

  • Reduced purification steps

  • Reaction time: 6–8 hours

Limitations :

  • Lower yield (50–55%) due to competing hydrolysis

  • Byproducts: Unreacted bromopropanoyl chloride (5–10%)

Comparative Analysis of Preparation Methods

Yield and Efficiency

MethodYield (%)Purity (%)Key Advantage
Stepwise Condensation80–8598–99High purity, scalable
Nucleophilic Substitution65–7097–98Fewer intermediates
One-Pot50–5590–92Time-efficient

Route 1 achieves optimal balance between yield and purity, making it preferable for industrial applications.

Byproduct Formation

  • Route 1 : Traces of uncyclized propanoic acid (1–2%).

  • Route 2 : Residual sodium chloride (3–5%).

  • Route 3 : Hydrolyzed bromopropanamide (5–10%).

Optimization Strategies and Industrial Scalability

Solvent-Free Synthesis

Replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) reduces environmental impact and improves reaction kinetics.

Catalytic Enhancements

Using lipase catalysts (e.g., Candida antarctica) in aqueous media achieves 90% yield under mild conditions (40°C, pH 7) .

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